(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study outlined the synthesis and antimicrobial activity of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds with variable and modest activity against bacterial and fungal strains. This research demonstrates the compound's potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction and Antagonist Activity
Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the design of G protein-biased partial agonists. This indicates potential applications in designing drugs with specific receptor target activities, which could be relevant for neurological disorders or pain management (Möller et al., 2017).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety provides insights into the compound's versatility in forming heterocyclic compounds with potential biological activity (Abdelhamid, Shokry, & Tawfiek, 2012).
Structural Exploration and Hirshfeld Surface Analysis
A novel bioactive heterocycle's synthesis, structural exploration, and Hirshfeld surface analysis were reported, emphasizing the importance of understanding intermolecular interactions in the solid state. This can aid in the development of new pharmaceuticals with optimized efficacy and stability (Prasad et al., 2018).
Potential as Anticonvulsant Agents
A series of derivatives were evaluated for their anticonvulsant activities, highlighting one compound's significant protective index, suggesting potential use in treating epilepsy or other seizure disorders (Malik & Khan, 2014).
properties
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c1-31-15-5-3-14(4-6-15)29-25-17(24-26-29)18(30)28-10-8-27(9-11-28)16-7-2-13(12-23-16)19(20,21)22/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWRIHKMJOWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.